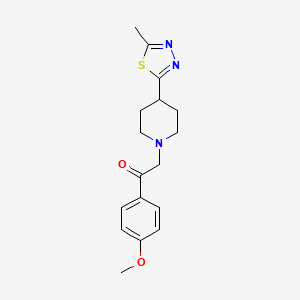

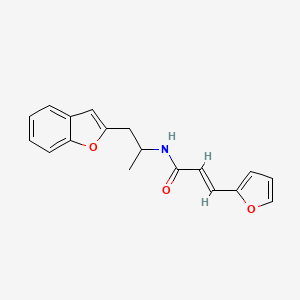

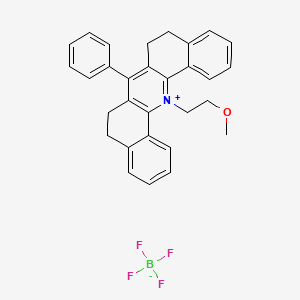

1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including condensation and cyclization processes. For instance, the synthesis of a similar compound with a thiadiazolyl group was achieved by condensing 2-chloromethyl-5-aryl-1,3,4-thiadiazole with aryl(3,5-dichloro-4-hydroxyphenyl) methanones using TBAB and K2CO3 . Another related compound was synthesized by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . These methods suggest that the synthesis of the compound may also involve similar strategies, such as the use of nucleophilic aromatic substitution and cyclization reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various analytical techniques, including IR, NMR, and single-crystal X-ray diffraction. For example, a compound with a thiadiazolyl group was found to have a crystal structure belonging to the monoclinic space group, with intermolecular weak hydrogen bonds and π-π stacking interactions contributing to a two-dimensional layer framework . These techniques would likely reveal similar intricate details about the molecular structure of "1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone".

Chemical Reactions Analysis

The chemical reactivity of such compounds can involve interactions with nucleophiles, as seen in the electrochemical synthesis of arylthiobenzazoles, where an electrochemically generated p-quinone imine participates in a Michael addition reaction . This suggests that the compound may also undergo similar nucleophilic addition reactions, potentially leading to further functionalization or transformation of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied using techniques like HPLC, UV-visible spectroscopy, and thermal analysis. For instance, HPLC methods were developed for the analysis of a new antiallergenic agent and its active acidic metabolite in plasma . The optical properties of a novel heterocyclic compound were investigated using UV-visible spectroscopy, showing transparency in the visible region, and its thermal stability was assessed by TG and DTA analysis . These studies provide a framework for understanding the absorption, distribution, and stability of "1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone".

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Compounds related to 1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone have been synthesized for various studies. For instance, Mao-Jing Wu (2013) synthesized a related compound and analyzed its crystal structure, observing interactions like hydrogen bonds and π-π stacking interactions. This research is fundamental in understanding the physical and chemical properties of these compounds (Wu, 2013).

Antimicrobial and Antifungal Activities

- Several studies focus on the antimicrobial and antifungal properties of these compounds. For example, Mahmoud M. Abdelall (2014) synthesized derivatives using 1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone as a starting material, demonstrating their potential in combating microbial infections (Abdelall, 2014).

Novel Synthesis Methods

- Research by Wagnat W. Wardkhan et al. (2008) explored new synthesis methods for thiazoles and their derivatives, showcasing innovative approaches in organic chemistry relevant to these compounds (Wardkhan et al., 2008).

Anticancer Research

- Some studies have investigated the potential anticancer activities of these compounds. For instance, Divyaraj Puthran et al. (2019) synthesized novel Schiff bases using related compounds and screened them for their in vitro antimicrobial activity, which is crucial in the development of new anticancer drugs (Puthran et al., 2019).

Catalysis and Chemical Reactions

- Research into the catalysis and specific chemical reactions involving these compounds is also notable. J. Magano et al. (2014) detailed a study on oxindole synthesis, which involved similar compounds and their role in catalysis (Magano et al., 2014).

Pharmacological Studies

- Despite excluding drug use and side effects, it's worth noting that these compounds have been studied for various pharmacological properties, such as antiallergy activity as reported by D. A. Walsh et al. (1989). These studies contribute to our understanding of how such compounds interact with biological systems (Walsh et al., 1989).

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2S/c1-12-18-19-17(23-12)14-7-9-20(10-8-14)11-16(21)13-3-5-15(22-2)6-4-13/h3-6,14H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZQHOYIMUJVGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)-2-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3018952.png)

![2,4,7-Trimethyl-6-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3018961.png)

![N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide](/img/structure/B3018967.png)

![2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3018968.png)

![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)